

Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-3-nitrobenzoic acid

Cat. No.: B1293580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **2,5-dichloro-3-nitrobenzoic acid**, a key intermediate in various synthetic pathways. The document outlines its fundamental physicochemical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The essential thermal properties of **2,5-dichloro-3-nitrobenzoic acid** are summarized in the table below. These values are critical for its handling, purification, and application in further chemical synthesis.

Property	Value	Conditions
Melting Point	216-220 °C[1][2][3]	
Boiling Point	366.5 °C[1]	at 760 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail the standard methodologies for

these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **2,5-dichloro-3-nitrobenzoic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to compact the powder into a column of 2-3 mm in height at the bottom of the tube.
- Apparatus Setup (Thiele Tube):
 - Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.
 - Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the top of the oil is above the side arm.
- Heating and Observation:

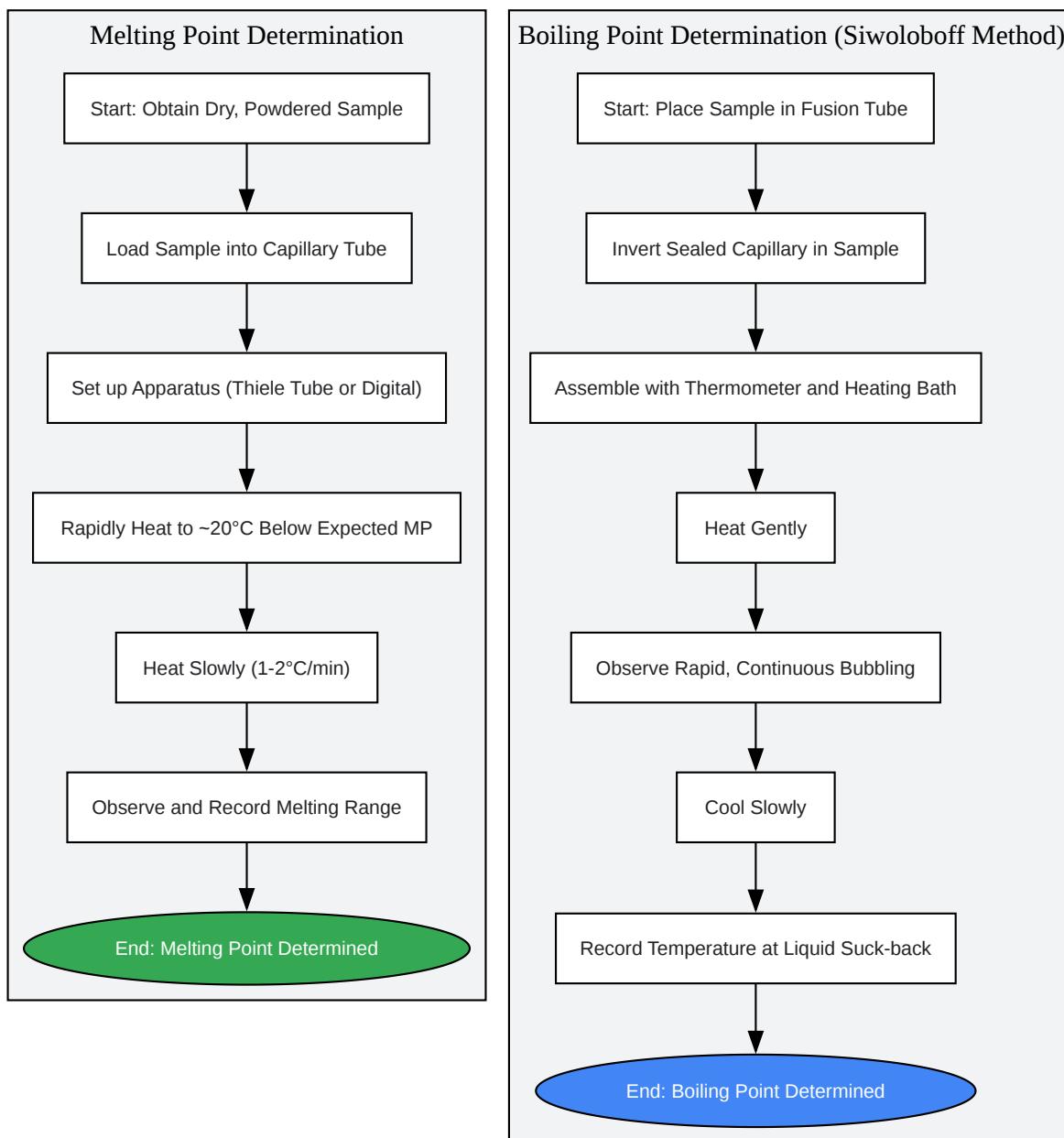
- Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and uniform heating.
- Increase the temperature rapidly to about 15-20 °C below the expected melting point.
- Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the bath.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the last crystal of the solid melts completely.
 - The recorded range is the melting point of the sample. For a pure substance, this range is typically narrow (0.5-2 °C).

Using a Digital Melting Point Apparatus: Modern digital instruments provide a more automated and precise method. The general principle remains the same, involving loading the sample into a capillary tube and placing it in a heated block. The apparatus then automatically ramps the temperature and often uses a camera to detect and record the melting range.

Boiling Point Determination: Siwoloboff Method

For determining the boiling point of small quantities of a substance, the Siwoloboff method is a convenient and reliable micro-method.

Apparatus:


- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube or oil bath)
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: Place a small amount (a few drops) of the liquid sample (if **2,5-dichloro-3-nitrobenzoic acid** were in a liquid state or dissolved in a high-boiling solvent for purification purposes) into the fusion tube.
- Capillary Inversion: Place the sealed capillary tube, with its open end facing down, into the fusion tube containing the sample.
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Begin heating the bath gently.
- Observation and Measurement:
 - As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
 - When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
 - Turn off the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube. Record this temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of **2,5-dichloro-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293580#2-5-dichloro-3-nitrobenzoic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

